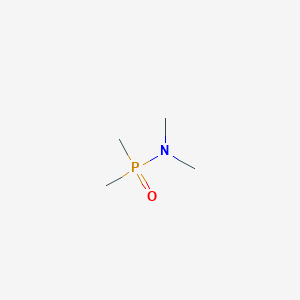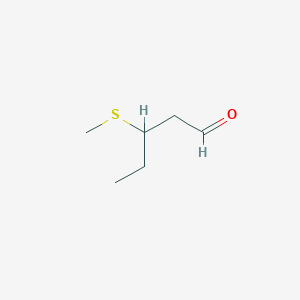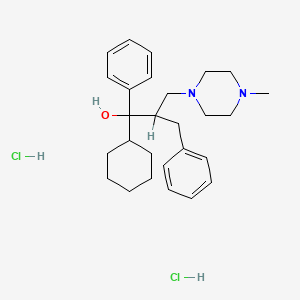
beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions: Introduction of the benzyl, cyclohexyl, and phenyl groups can be carried out through nucleophilic substitution reactions using corresponding halides.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol hydrochloride
- beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazineethanol dihydrochloride
Comparison
- Structural Differences : The presence of different substituents on the piperazine ring or variations in the length of the carbon chain can lead to differences in chemical and biological properties.
- Uniqueness : The specific combination of functional groups in beta-Benzyl-alpha-cyclohexyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride imparts unique properties, such as enhanced binding affinity to certain receptors or improved pharmacokinetic profiles.
Propiedades
Número CAS |
40502-70-3 |
|---|---|
Fórmula molecular |
C27H40Cl2N2O |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
2-benzyl-1-cyclohexyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C27H38N2O.2ClH/c1-28-17-19-29(20-18-28)22-26(21-23-11-5-2-6-12-23)27(30,24-13-7-3-8-14-24)25-15-9-4-10-16-25;;/h2-3,5-8,11-14,25-26,30H,4,9-10,15-22H2,1H3;2*1H |
Clave InChI |
QUIGPJPZLAEFLL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(CC2=CC=CC=C2)C(C3CCCCC3)(C4=CC=CC=C4)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


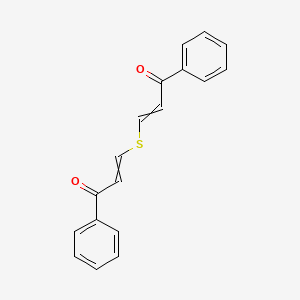
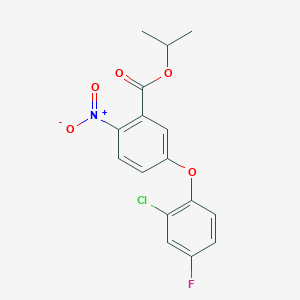
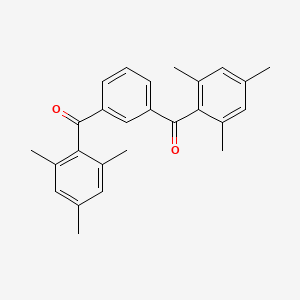
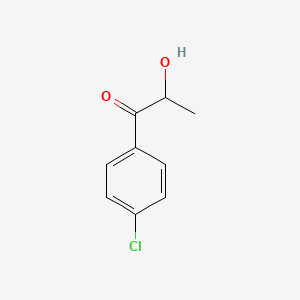
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

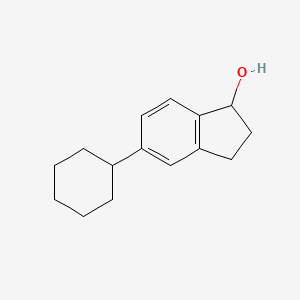

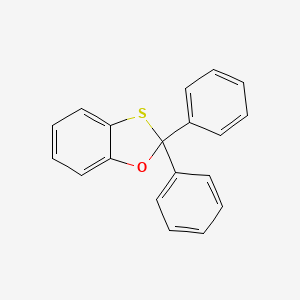

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
